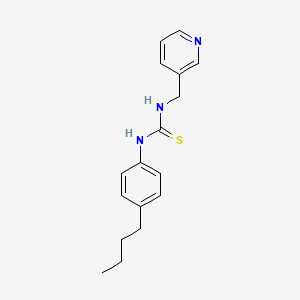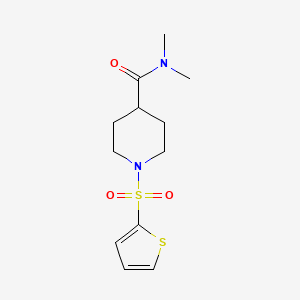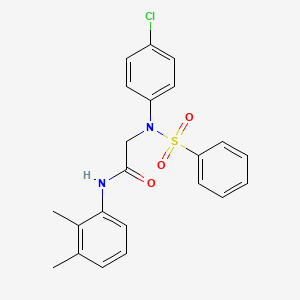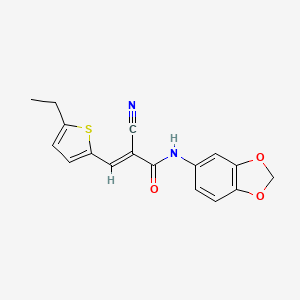![molecular formula C17H17Cl2N3O4S B4583046 1-(2,6-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4583046.png)
1-(2,6-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step chemical reactions, including alkylation, acidulation, reduction of nitro groups, and hydrolysis. A study by Quan (2006) elaborated on the synthesis of a similar compound, 1-(2,3-dichlorophenyl)piperazine, from 2,6-dichloro-nitrobenzene and piperazine through these steps, achieving a total yield of 48.2% (Quan, 2006). Although this synthesis does not directly describe the compound , the methodologies applied offer insight into potential synthesis strategies for closely related chemical structures.
Molecular Structure Analysis
The molecular structure of compounds within this class often features intricate interactions and conformations. For instance, Wang et al. (2004) discussed a compound with a somewhat related structure, emphasizing weak intramolecular C—H⋯N interactions and the stabilization of crystal packing through weak intermolecular hydrogen bonds and C—H⋯π interactions (Wang et al., 2004). These findings highlight the significance of molecular interactions in defining the three-dimensional structure and stability of such compounds.
Chemical Reactions and Properties
The chemical reactivity of "1-(2,6-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine" and its derivatives can be inferred from their functional groups. Piperazine derivatives are known to undergo various chemical reactions, including nucleophilic substitutions and reactions with sulfonyl chlorides to form sulfonamide or sulfonyl derivatives, indicating a versatile chemistry that can be exploited for further chemical modifications and potential bioactivity enhancement.
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the application and handling of chemical compounds. The crystal structure analysis of a related compound, "1-(2,4-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine," revealed a chair conformation of the piperazine ring and detailed the molecular packing through weak C—H⋯O and C—H⋯N interactions, offering insights into the solubility and stability of such compounds (Sreenivasa et al., 2013).
Applications De Recherche Scientifique
Synthesis and Characterization
Pharmaceutical Intermediates : Studies have focused on the synthesis of piperazine derivatives, such as 1-(2,3-dichlorophenyl)piperazine, using 2,6-dichloro-nitrobenzene and piperazine through processes like alkylation, acidulation, and reduction. These compounds serve as pharmaceutical intermediates, highlighting the critical role of piperazine structures in medicinal chemistry (Quan, 2006).
Antibacterial Activities : Piperazine derivatives have been synthesized and evaluated for their antibacterial activities. For example, 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have shown promising antibacterial properties, suggesting their potential use in addressing bacterial infections (Wu Qi, 2014).
Antimalarial and Antimicrobial Agents : Some piperazine derivatives have exhibited anti-malarial activity, indicating their utility in developing new antimalarial drugs. Moreover, certain compounds with piperazine sulfonamides have been identified through high-throughput screening for their activity against Plasmodium falciparum, further supporting the versatility of piperazine-based compounds in antimicrobial research (Martyn et al., 2010).
Sulfomethylation and Chelation : The sulfomethylation of piperazine and polyazamacrocycles has been described, offering a new route to mixed-side-chain macrocyclic chelates. This process allows for the introduction of methanesulfonate groups, which are instrumental in creating complex chelating agents for various applications, including imaging and therapy (van Westrenen & Sherry, 1992).
Antiproliferative Agents : Novel sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety, synthesized using a molecular hybridization approach, have shown moderate to good antiproliferative activity against various cancer cell lines. This indicates the potential of structurally complex piperazine derivatives in cancer research (Fu et al., 2017).
Propriétés
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-(3-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O4S/c18-16-5-2-6-17(19)15(16)12-20-7-9-21(10-8-20)27(25,26)14-4-1-3-13(11-14)22(23)24/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNHUWZLXAIVDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(sec-butyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4582976.png)
![4-methyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4582979.png)
![methyl 3-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4582989.png)




![2-chloro-4-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B4583027.png)
![1-(4-fluorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4583035.png)
![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4583037.png)
![N-{3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4583043.png)
![4-methyl-N-{2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4583050.png)

